4-methoxy-9H-pyrido[3,4-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-11-7-13-6-10-12(11)8-4-2-3-5-9(8)14-10/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPXPNPMOJVFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=CC=CC=C3NC2=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Chemical Elaboration of 4 Methoxy 9h Pyrido 3,4 B Indole
Established Synthetic Pathways for Pyrido[3,4-b]indole Core Derivatives Relevant to 4-methoxy-9H-pyrido[3,4-b]indole
The construction of the foundational pyrido[3,4-b]indole, or β-carboline, skeleton is a well-trodden path in organic synthesis. Several classical methods have proven robust and versatile, providing the essential tricyclic core that can be further elaborated to yield the target 4-methoxy derivative.
Pictet-Spengler Cyclization and its Variants for β-Carboline Synthesis
The Pictet-Spengler reaction stands as the cornerstone for the synthesis of tetrahydro-β-carbolines, which are immediate precursors to the aromatic β-carboline scaffold. nih.gov This acid-catalyzed reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or its derivatives, with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization. nih.gov The initial condensation forms a Schiff base, which under acidic conditions, generates a highly electrophilic iminium ion. This intermediate is then attacked by the electron-rich C2 position of the indole (B1671886) ring to forge the new six-membered ring, yielding the tetrahydro-β-carboline framework. Subsequent oxidation or aromatization furnishes the fully aromatic β-carboline.
The versatility of the Pictet-Spengler reaction has been expanded through numerous variants. For instance, the use of α-keto acids or their esters as the carbonyl component can directly lead to the formation of C1-carboxylated tetrahydro-β-carbolines. These intermediates can then be decarboxylated during the aromatization step. The reaction conditions have also been optimized over the years, with a wide range of Brønsted and Lewis acids being employed as catalysts to improve yields and reaction times.
A significant advancement in this area is the development of asymmetric Pictet-Spengler reactions, which allow for the stereoselective synthesis of chiral tetrahydro-β-carbolines. This is particularly important for the synthesis of biologically active natural products and pharmaceuticals where specific stereoisomers are required. These asymmetric variants often employ chiral auxiliaries, catalysts, or substrates to induce stereocontrol.
Modifications of Indole Ring Systems for Pyrido[3,4-b]indole Formation
Beyond the classical Pictet-Spengler approach starting from tryptamine derivatives, alternative strategies focus on the modification of pre-existing indole ring systems to construct the fused pyridine (B92270) ring. These methods offer different retrosynthetic disconnections and can be advantageous for accessing specific substitution patterns on the β-carboline core.
One such approach involves the annulation of a pyridine ring onto an indole precursor that already contains functionalities at the C2 and C3 positions. For example, a 2-amino-3-vinylindole derivative can undergo an intramolecular cyclization to form the β-carboline skeleton. Similarly, palladium-catalyzed cross-coupling reactions have been employed to construct the C-ring by forming key carbon-carbon and carbon-nitrogen bonds. nih.govunipr.it For instance, a 3-aminoindole derivative can be coupled with a three-carbon synthon to build the pyridine ring. These methods provide a high degree of flexibility in the introduction of substituents on both the indole and the newly formed pyridine ring.
Regioselective Methoxy (B1213986) Group Introduction Methodologies
The introduction of a methoxy group at the C4-position of the pyrido[3,4-b]indole skeleton is a critical step that requires careful regiocontrol. Direct electrophilic methoxylation of the parent β-carboline is challenging due to the competing reactivity of other positions on the electron-rich indole nucleus. Therefore, more strategic approaches are typically employed.
One common strategy involves the synthesis of a C4-functionalized β-carboline precursor that can be subsequently converted to the methoxy derivative. For example, the synthesis of a 4-halo-β-carboline or a 4-triflyloxy-β-carboline allows for the introduction of the methoxy group via nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. The synthesis of a versatile key triflate intermediate has been reported, which allows for the introduction of various substituents at the C4-position of the β-carboline scaffold through cross-coupling reactions. tandfonline.com
Another approach involves starting with an indole precursor that already bears a methoxy group at the desired position (C7 of the indole, which becomes C4 of the β-carboline). However, such starting materials are not always readily available. A more direct approach that has been explored is the C-H functionalization of the β-carboline core. While challenging, recent advances in catalysis have shown promise in the direct and regioselective introduction of functional groups onto heterocyclic systems.
| Method | Description | Key Features | Reference |
| Pictet-Spengler Cyclization | Condensation of tryptamine with a carbonyl compound, followed by acid-catalyzed cyclization and aromatization. | Forms the tetrahydro-β-carboline precursor; widely applicable and well-established. | nih.gov |
| Indole Ring Annulation | Construction of the pyridine ring onto a pre-functionalized indole core. | Offers alternative retrosynthetic pathways; allows for diverse substitution patterns. | nih.govunipr.it |
| Functionalization of C4-precursor | Introduction of a leaving group at C4 followed by substitution with a methoxy source. | Provides excellent regiocontrol for the methoxy group installation. | tandfonline.com |
Contemporary Methodologies in this compound Synthesis
Modern synthetic organic chemistry has witnessed a paradigm shift towards more efficient, selective, and sustainable methods. The synthesis of complex molecules like this compound has greatly benefited from these advancements, particularly in the areas of catalysis and green chemistry.
Catalytic Methods for Pyrido[3,4-b]indole Functionalization (e.g., Metal-Catalyzed Cross-Coupling Reactions)
Transition metal catalysis has revolutionized the way chemists approach the functionalization of heterocyclic compounds. For the synthesis and elaboration of this compound, metal-catalyzed cross-coupling reactions are particularly powerful tools. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been extensively used to introduce a wide range of substituents onto the β-carboline scaffold. nih.govunipr.it For the specific introduction of a methoxy group at the C4-position, a key strategy involves the use of a 4-halo or 4-triflyloxy-β-carboline as a coupling partner. This precursor can then be subjected to a palladium- or copper-catalyzed coupling with a methoxide source. Copper-catalyzed methoxylation of aryl bromides has been shown to be an effective method for the synthesis of aryl methyl ethers under mild conditions. organic-chemistry.org
More recently, direct C-H functionalization has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized substrates. While the regioselective C-H functionalization of the β-carboline ring remains a challenge, progress has been made in the development of catalytic systems that can direct the functionalization to specific positions. Rhodium(III)-catalyzed C-H activation at the C4-position of an indole has been reported, suggesting the potential for similar transformations on the β-carboline system.
| Catalytic Method | Description | Application to 4-methoxy-β-carboline | Potential Advantages |
| Palladium-catalyzed Cross-Coupling | Coupling of a C4-functionalized β-carboline with a methoxide source. | Regioselective introduction of the methoxy group. | High efficiency, broad functional group tolerance. |
| Copper-catalyzed Methoxylation | Cross-coupling of a 4-halo-β-carboline with a methoxide source using a copper catalyst. | An alternative to palladium-based systems for C-O bond formation. organic-chemistry.org | Cost-effective and environmentally benign catalyst. |
| Direct C-H Functionalization | Catalytic activation and functionalization of the C4-H bond. | Atom-economical and avoids pre-functionalization steps. | Highly efficient and sustainable. |
Sustainable and Green Chemistry Approaches for Methoxy-Pyrido[3,4-b]indole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, energy consumption, and the use of hazardous materials. The synthesis of this compound can be made more sustainable by incorporating green chemistry principles into the established synthetic methods.
One area of focus has been the development of greener conditions for the Pictet-Spengler reaction. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the replacement of strong acid catalysts with milder and recyclable alternatives. Furthermore, the use of alternative energy sources, such as microwave irradiation and ultrasound, has been shown to significantly accelerate reaction times and improve yields in the synthesis of tetrahydro-β-carboline derivatives. nih.govnih.gov Microwave-assisted synthesis, in particular, has been demonstrated to be an effective method for both the Pictet-Spengler reaction and the subsequent aromatization step.
Biocatalysis offers another promising avenue for the green synthesis of β-carboline derivatives. Enzymes, such as strictosidine (B192452) synthase, can catalyze the Pictet-Spengler reaction with high stereoselectivity under mild, aqueous conditions. unipr.it While the substrate scope of these enzymes can be a limitation, protein engineering efforts are underway to develop biocatalysts with broader applicability for the synthesis of a wider range of β-carboline analogs.
| Green Chemistry Approach | Description | Impact on Synthesis | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times and often improved yields in Pictet-Spengler and aromatization steps. | nih.gov |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reaction rates and yields. | Efficient synthesis of tetrahydro-β-carbolines under mild conditions. nih.govnih.gov | nih.govnih.gov |
| Biocatalysis | Use of enzymes to catalyze key synthetic steps. | High stereoselectivity in the Pictet-Spengler reaction under environmentally friendly conditions. unipr.it | unipr.it |
| Green Solvents and Catalysts | Replacement of hazardous solvents and catalysts with more benign alternatives. | Reduced environmental impact and improved safety of the synthetic process. |
Flow Chemistry and Continuous Synthesis Protocols for β-Carboline Derivatives
The transition from batch to continuous flow manufacturing has offered significant advantages in chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature on the continuous flow synthesis of this compound is limited, the principles have been successfully applied to the synthesis of related indole and β-carboline derivatives, suggesting a strong potential for its application.
Continuous flow systems are particularly well-suited for key reactions in β-carboline synthesis, such as the Pictet-Spengler reaction. This reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization, is a cornerstone in the synthesis of tetrahydro-β-carbolines, the precursors to the fully aromatic β-carboline core. The use of microreactors or packed-bed reactors in a continuous flow setup allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch methods.
For instance, the Fischer indole synthesis, a fundamental method for constructing the indole nucleus, has been adapted to continuous flow conditions. uc.pt This approach often utilizes heated flow systems to accelerate the reaction, demonstrating the feasibility of applying such technology to the synthesis of the indole precursors of this compound. uc.pt
While dedicated flow chemistry protocols for this compound are yet to be extensively reported, the successful application of this technology to similar heterocyclic systems provides a clear roadmap for future research and development in this area.
Derivatization and Analogue Synthesis of this compound
The strategic derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Modifications can be targeted at various positions, including the methoxy group, the indole nitrogen, and the pyridine ring.
The 4-methoxy group presents a key handle for chemical modification. One of the most common transformations is ether cleavage to yield the corresponding 4-hydroxy-9H-pyrido[3,4-b]indole. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane being a particularly effective method. orgsyn.orgchem-station.comcommonorganicchemistry.com This reaction typically proceeds under mild conditions and is tolerant of a range of other functional groups. orgsyn.orgchem-station.com Other reagents, such as strong acids like hydrobromic acid (HBr), can also effect ether cleavage, though often under harsher conditions. masterorganicchemistry.comyoutube.com
The resulting 4-hydroxy derivative serves as a versatile intermediate for further functionalization. For example, it can be readily alkylated to introduce a variety of new ether linkages. This can be accomplished by treating the 4-hydroxy compound with an appropriate alkyl halide in the presence of a base, such as cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov This allows for the synthesis of a diverse library of 4-alkoxy-9H-pyrido[3,4-b]indole analogues.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Highly effective and often used for sensitive substrates. orgsyn.orgchem-station.comcommonorganicchemistry.com |
| Hydrobromic acid (HBr) | Acetic acid, reflux | Harsh conditions, may not be suitable for complex molecules. masterorganicchemistry.com |
The introduction of substituents at the C-1, C-3, and N-9 positions of the this compound nucleus can significantly influence its chemical and biological properties.
C-1 Substitution: The C-1 position is a common site for derivatization. Aryl groups can be introduced at this position via Suzuki cross-coupling reactions from a 1-triflate precursor. acs.org This strategy allows for the synthesis of a wide array of 1-aryl-β-carbolines. acs.org The nature of the aryl substituent can have a profound impact on the molecule's biological activity. For instance, in a series of 1-aryl-β-carbolines, a 3-indolyl substituent at the C-1 position was found to be important for affinity to certain serotonin (B10506) receptors. acs.org
C-3 Substitution: The C-3 position can also be functionalized to generate diverse analogues. For example, 3-formyl-β-carbolines can serve as versatile precursors for further modifications, such as the Morita-Baylis-Hillman reaction to introduce more complex side chains. beilstein-journals.org The presence of substituents at C-3 has been shown to alter the antifungal activity of β-carbolines. mdpi.com
N-9 Substitution: The indole nitrogen (N-9) is another key position for derivatization. Alkylation of the N-9 position can be achieved by treating the β-carboline with an alkyl halide in the presence of a base like sodium hydride. nih.gov N-9 substitution can influence the molecule's reactivity and its interaction with biological targets. For example, an N-9 methyl group was found to disrupt the binding interactions of certain pyrido[3,4-b]indoles with the MDM2 protein. nih.gov Furthermore, N-substitution can impact the reactivity of other positions on the β-carboline core. beilstein-journals.org
| Position | Reaction Type | Example Reagents/Conditions | Resulting Moiety |
|---|---|---|---|
| C-1 | Suzuki Cross-Coupling | Aryl boronic acid, Pd catalyst | 1-Aryl substituent acs.org |
| C-3 | Morita-Baylis-Hillman | Acrylonitrile, DABCO | C-3 functionalized side chain beilstein-journals.org |
| N-9 | Alkylation | Alkyl halide, NaH | N-9 alkyl group nih.gov |
The introduction of chirality into the pyrido[3,4-b]indole scaffold is of great interest, as the stereochemistry often plays a critical role in determining biological activity. The most common approach to introduce a stereocenter at the C-1 position is through an asymmetric Pictet-Spengler reaction. This can be achieved through several strategies:
Chiral Auxiliaries: A chiral auxiliary can be attached to the tryptamine nitrogen prior to the Pictet-Spengler reaction. This auxiliary directs the stereochemical outcome of the cyclization, and can be subsequently removed to yield the chiral tetrahydro-β-carboline. nih.gov
Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids or thiourea-based catalysts, can promote the enantioselective Pictet-Spengler reaction of tryptamines with aldehydes. nsf.govrsc.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Enzymatic Synthesis: Biocatalysis offers a powerful tool for the stereoselective synthesis of β-carboline analogues. Enzymes such as transaminases can be used to prepare chiral tryptamine precursors, which can then be used in Pictet-Spengler reactions. Additionally, lipases can be employed for the kinetic resolution of racemic tetrahydro-β-carboline derivatives. researchgate.netdergipark.org.trnih.gov
The Pictet-Spengler reaction of 4-methoxytryptamine with various aldehydes under asymmetric conditions provides a direct route to chiral 4-methoxy-tetrahydro-β-carbolines. The resulting tetrahydro-β-carbolines can then be oxidized to the corresponding aromatic 4-methoxy-9H-pyrido[3,4-b]indoles, preserving the stereochemical information if a chiral center remains.
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Auxiliaries | Temporary attachment of a chiral group to the tryptamine nitrogen to direct cyclization. nih.gov | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Catalysts | Use of a chiral Brønsted acid or other catalyst to create a chiral reaction environment. nsf.govrsc.org | Directly produces the chiral product in a catalytic manner. |
| Enzymatic Methods | Utilization of enzymes for kinetic resolution or asymmetric synthesis of precursors. researchgate.netdergipark.org.trnih.gov | High enantioselectivity under mild reaction conditions. |
Structure Activity Relationship Sar Studies of 4 Methoxy 9h Pyrido 3,4 B Indole and Its Analogues
Positional and Electronic Effects of Methoxy (B1213986) Group on Biological Interaction Profiles
Research on anticancer agents has shown that a methoxy group at the C-6 position of the indole (B1671886) ring, when combined with a 1-naphthyl substituent at the C-1 position, results in potent broad-spectrum antiproliferative activity. nih.govnih.gov The compound 1-(naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole demonstrated high potency against various cancer cell lines, with IC₅₀ values as low as 80 nM for breast cancer. nih.govnih.gov Docking studies suggest the 6-methoxy group can form a hydrogen bond interaction with amino acid residues like Tyr106 in the binding site of MDM2, a cancer target. nih.gov Interestingly, the removal of this methoxy group did not abolish activity but resulted in a compound with moderate potency, indicating the methoxy group enhances but is not strictly essential for the interaction. researchgate.net
In the context of anti-leishmanial agents, the position of the methoxy group is also crucial. Studies on 1-phenyl-9H-pyrido[3,4-b]indole derivatives revealed that a para-methoxy substitution on the C-1 phenyl ring significantly enhanced inhibitory activity against Leishmania donovani and Leishmania infantum. nih.govaablocks.com In contrast, methoxy substitution at other positions on the phenyl ring led to a drastic decrease in activity. aablocks.com
Furthermore, in the development of CFTR potentiators based on the related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, the effect of a methoxy group at position 8 was evaluated. acs.orgnih.gov Replacing the 8-methoxy group with a hydrogen atom or a methyl group led to a retention of efficacy, suggesting that for this particular biological target, a methoxy group at this position is not a key contributor to activity. acs.org This highlights the target-dependent nature of the methoxy group's influence.
Influence of Substitutions on the Pyrido[3,4-b]indole Nitrogen Atoms (N-2, N-9)
The two nitrogen atoms within the pyrido[3,4-b]indole skeleton, N-2 in the pyridine (B92270) ring and N-9 in the indole ring, represent key points for chemical modification that can significantly alter biological profiles.
The indole nitrogen (N-9) is often a hydrogen bond donor. In studies on anticancer derivatives targeting MDM2, the presence of an unsubstituted N-9 hydrogen was found to be important for binding interactions. researchgate.net The introduction of a methyl group at the N-9 position (N9-methyl) was shown to disrupt these crucial hydrogen bond interactions, leading to a decrease in antiproliferative activity. nih.govresearchgate.net However, in other contexts, N-9 substitution can be favorable. For instance, in the synthesis of C-3 substituted β-carbolines via the Morita–Baylis–Hillman reaction, an N-ethyl derivative at the N-9 position showed greater reactivity compared to its unsubstituted counterpart. beilstein-journals.org
The pyridine nitrogen (N-2) is also a critical site for tuning pharmacological activity. A series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles were synthesized and identified as potent and selective antagonists for the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors. nih.gov The nature of the substituent at the N-2 position was key to this activity, with a 4-phenylbutyl group yielding a particularly potent compound. nih.gov This demonstrates that large, lipophilic substituents at N-2 can be crucial for targeting specific receptor subtypes.
Impact of Substituents on the Indole Ring System (e.g., C-1, C-3) on Receptor Binding and Enzyme Inhibition
Editor's Note: Based on standard chemical nomenclature, C-1 and C-3 are part of the pyridine ring of the pyrido[3,4-b]indole system. This section will address these positions accordingly.
Substitutions on the pyridine ring of the β-carboline nucleus, particularly at the C-1 and C-3 positions, have been extensively explored to modulate receptor binding and enzyme inhibition.
The C-1 position is a frequent site for introducing diversity. For anticancer applications, the introduction of bulky aryl or heteroaryl groups at C-1 has proven to be a successful strategy. nih.gov Specifically, a 1-naphthyl substituent, in combination with a 6-methoxy group, yielded a compound with an IC₅₀ of 130 nM against colon and melanoma cancer cells. nih.gov Similarly, 1-phenyl substitution has been investigated for developing anti-leishmanial agents. nih.gov
The C-3 position is another key handle for modifying the molecule's properties. In one study, 3-formyl-9H-pyrido[3,4-b]indole was used as a precursor to generate a library of C-3 substituted derivatives. beilstein-journals.org The nature of the substituent at C-3 was found to significantly influence the fluorescence properties of the resulting compounds. beilstein-journals.org In another example, piperazinyl-β-carboline-3-carboxamide derivatives were designed, where the C-3 position was elaborated with a carboxamide-linked piperazine (B1678402) group to generate potent anti-leishmanial agents. nih.gov
| Compound | C-1 Substituent | C-6 Substituent | Cancer Cell Line | IC₅₀ (nM) |
|---|---|---|---|---|
| 11 | 1-Naphthyl | Methoxy | Breast | 80 |
| 11 | 1-Naphthyl | Methoxy | Colon | 130 |
| 11 | 1-Naphthyl | Methoxy | Melanoma | 130 |
| 11 | 1-Naphthyl | Methoxy | Pancreatic | 200 |
Role of Substituents on the Pyridine Ring Moiety in Molecular Target Engagement
Editor's Note: Based on standard chemical nomenclature, this section will discuss substitutions on the indole portion (A-ring) of the pyrido[3,4-b]indole system, specifically at positions C-5, C-6, C-7, and C-8.
Substituents on the benzene (B151609) ring portion of the indole system play a significant role in modulating biological activity by influencing electronic properties and providing additional contact points for molecular target engagement.
As previously mentioned, the C-6 position has been identified as a key location for enhancing anticancer activity. A 6-methoxy group on the pyrido[3,4-b]indole core was found to significantly contribute to potency against a broad range of cancer cell lines. nih.govresearchgate.net
The C-7 position is also important for biological interactions. In a series of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles designed as NMDA receptor antagonists, a 7-hydroxy substituent was present in the most potent compound of the series, which had an IC₅₀ value of 50 nM. nih.gov For a different class of molecules, 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 antagonists, substitution at the 7-position of the indole ring was found to be the most favorable for activity. researchgate.net
The influence of substituents at other positions has also been noted. For certain indole derivatives, substitution at position 4 of the indole ring was found to be the least favorable for activity. researchgate.net In studies of tetrahydro-γ-carbolines, replacing an 8-methoxy group did not diminish efficacy, but the position of methyl substitution on the phenyl ring was shown to be important. acs.org
| Compound | Core Structure | Key Substituent | Target | Activity | Reference |
|---|---|---|---|---|---|
| 30 | 1,2,3,4-Tetrahydropyrido[3,4-b]indole | 7-hydroxy, 2-(4-phenylbutyl) | NMDA Receptor (NR1A/2B) | IC₅₀ = 50 nM | nih.gov |
| 13 | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | 8-H (vs 8-OCH₃) | CFTR | Slightly increased potency | acs.org |
| 14 | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | 8-CH₃ (vs 8-OCH₃) | CFTR | Conserved potency | acs.org |
Conformational and Stereochemical Contributions to SAR within the Pyrido[3,4-b]indole Series
The importance of stereochemistry is evident in the development of CFTR potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. Research in this area led to the discovery of an enantiomerically pure compound that showed good efficacy in rescuing the gating defect of F508del- and G551D-CFTR. acs.orgnih.gov This implies that one enantiomer fits into the biological target's binding site much more effectively than the other, a common principle in pharmacology.
The rigidity or flexibility of the pyrido[3,4-b]indole ring system also contributes to its SAR. The planar, aromatic 9H-pyrido[3,4-b]indole core is relatively rigid, which can be advantageous for pre-organizing substituents into a conformation favorable for binding. In contrast, the reduced (tetrahydro) derivatives, such as those active at NMDA receptors, have a non-planar, more flexible structure. nih.gov This flexibility allows the molecule to adopt different conformations to fit into the binding pocket.
Furthermore, studies on C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, a related heterocyclic system, investigated the conformational restriction of a flexible substituent. nih.gov This approach, aimed at reducing the entropic penalty of binding by locking the substituent into an active conformation, yielded potent enzyme inhibitors. nih.gov Such strategies are directly applicable to the pyrido[3,4-b]indole series to enhance molecular target engagement.
Mechanistic Investigations of Biological Activities of 4 Methoxy 9h Pyrido 3,4 B Indole
Identification and Characterization of Molecular Targets
The biological effects of 4-methoxy-9H-pyrido[3,4-b]indole and related compounds are rooted in their ability to interact with and modulate the function of various molecular targets, including enzymes, receptors, and nucleic acids.
Enzyme Modulation Studies
Haspin Kinase Inhibition: While the direct inhibition of haspin kinase by this compound has not been extensively documented in publicly available research, related pyridoindole structures have been investigated as kinase inhibitors. For instance, benzo[e]pyridoindole derivatives have been identified as inhibitors of Aurora kinases, which, like haspin, are critical for mitotic progression. nih.gov This suggests a potential for the broader pyridoindole scaffold to interact with the ATP-binding pocket of various kinases. Further research is necessary to specifically determine the haspin kinase inhibitory activity of this compound.
MDM2 Binding: A novel series of pyrido[3,4-b]indole derivatives have been identified as potent inhibitors of the MDM2-p53 interaction. nih.gov Computational modeling and biological evaluation have shown that these compounds can bind to the MDM2 protein, a key negative regulator of the p53 tumor suppressor. A study on 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole demonstrated potent antiproliferative activity, which was attributed to its interaction with MDM2. nih.gov While this study focused on a 6-methoxy analogue, it provides a strong rationale for investigating the MDM2 binding affinity of this compound.
Monoamine Oxidase Inhibition: The β-carboline scaffold is a well-known inhibitor of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. wikipedia.orgmdpi.com Harmine (B1663883), or 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole, is a potent and reversible inhibitor of MAO-A. wikipedia.org The position of the methoxy (B1213986) group on the β-carboline ring can influence the inhibitory potency and selectivity towards MAO-A and MAO-B.
| Compound | Target | Inhibition Data |
| Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) | MAO-A | Potent and reversible inhibitor |
Acetylcholinesterase Inhibition: There is currently a lack of specific data on the acetylcholinesterase (AChE) inhibitory activity of this compound. However, the broader class of indole (B1671886) derivatives has been explored for this purpose. nih.govnih.govyoutube.com Given the structural similarities, it is plausible that methoxy-substituted pyridoindoles could interact with the active site of AChE, but this requires experimental verification.
Receptor Ligand Binding and Functional Assays
Serotonin (B10506) Receptors: The structural resemblance of β-carbolines to serotonin has led to investigations into their interaction with serotonin receptors. Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) has been shown to have a high affinity for the 5-HT2A receptor. wikipedia.org The affinity for various serotonin receptor subtypes can be modulated by the substitution pattern on the β-carboline ring. nih.govresearchgate.netnih.gov A study on various 1,3,5-triazine-methylpiperazine derivatives, which share some structural features, showed high affinity for the 5-HT6 receptor. researchgate.net Research specifically characterizing the binding profile of this compound at different serotonin receptors is needed to fully understand its pharmacological effects.
| Compound | Receptor Target | Binding Affinity (Ki) |
| Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) | 5-HT2A | High affinity |
Nucleic Acid Interaction Mechanisms
DNA Intercalation: The planar tricyclic structure of β-carbolines makes them prime candidates for DNA intercalation. nih.govresearchgate.netacs.org Spectroscopic studies have shown that harmine binds to DNA, with a preference for GC-rich sequences, primarily through an intercalative mode. spandidos-publications.com A study on a synthetic derivative, 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole, also demonstrated its ability to bind to DNA. nih.gov This interaction can lead to significant structural changes in the DNA, potentially interfering with replication and transcription processes. The binding affinity is influenced by the nature and position of substituents on the β-carboline ring. nih.govrsc.org
Topoisomerase I Inhibition: Several β-carboline alkaloids have been shown to inhibit the activity of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoiling. nih.govnih.gov This inhibition is often linked to the DNA intercalating ability of these compounds, which can stabilize the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks. nih.govembopress.org The anticancer activity of many β-carbolines is, at least in part, attributed to their role as topoisomerase I poisons. nih.gov
Cellular and Subcellular Effects of this compound and its Analogues
The molecular interactions of this compound and its analogues translate into a range of effects at the cellular and subcellular levels, including perturbations in the cell cycle and modulation of key signaling pathways.
Cell Cycle Perturbation and Apoptosis Induction in Preclinical Cell Models
G2/M Arrest: Several studies have demonstrated that β-carboline derivatives can induce cell cycle arrest, particularly at the G2/M phase. spandidos-publications.comnih.govnih.govresearchgate.netwikipedia.org For example, a series of novel pyrido[3,4-b]indoles, including a 6-methoxy substituted analogue, were found to cause a strong and selective G2/M cell cycle phase arrest in various human cancer cell lines. nih.gov This effect is often associated with the inhibition of cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression. nih.gov Harmine has been shown to cause cell cycle arrest at the G2/M phase by reducing the expression of CDK2, cyclin A, and cyclin B1. spandidos-publications.com
Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. β-Carboline alkaloids, including harmine, have been shown to trigger apoptosis in various cancer cell lines. spandidos-publications.comnih.govsemanticscholar.org The apoptotic process induced by these compounds is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. spandidos-publications.com Studies on β-carboline dimers have also shown their ability to promote apoptosis in cancer cells. nih.gov
Modulation of Intracellular Signaling Pathways
The biological activities of this compound and its analogues are also mediated by their influence on intracellular signaling pathways. A review of β-carboline alkaloids from a deep-sea fungus revealed that they can inhibit the TGF-β/Smad signaling pathway, which is implicated in fibrosis. frontiersin.org While specific studies on the effect of this compound on major signaling cascades like PI3K/Akt or MAPK are limited, the broader class of indole derivatives is known to modulate these pathways. chim.itchula.ac.thresearchgate.net Further research is warranted to delineate the specific intracellular signaling pathways modulated by this compound to fully comprehend its therapeutic potential.
Antioxidant and Anti-inflammatory Cellular Responses
Direct experimental studies on the antioxidant and anti-inflammatory cellular responses of this compound are limited in the currently available scientific literature. However, the broader class of indole derivatives is well-recognized for these properties.
Antioxidant Effects: The indole nucleus can act as a scavenger of reactive oxygen species (ROS). Studies on various indole derivatives have demonstrated significant antioxidant activity, sometimes comparable to that of vitamin E mdpi.comrsc.org. The mechanism is often attributed to the ability of the indole nitrogen to donate a hydrogen atom, stabilizing free radicals rsc.orgnih.gov. The presence of an electron-donating methoxy group on the aromatic ring is generally considered to enhance this antioxidant capacity mdpi.com. For instance, certain synthetic indole derivatives show potent antioxidant effects by reducing cellular ROS and protecting against H2O2-induced lipid peroxidation in human erythrocytes mdpi.com.
Anti-inflammatory Pathways: Indole and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms. Research indicates that these compounds can modulate key inflammatory pathways. For example, some indole compounds have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade rjptonline.org. In cellular models, such as lipopolysaccharide (LPS)-stimulated microglial or macrophage cells, indole derivatives can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.gov. This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation nih.gov.
In Vitro and Preclinical In Vivo Models for Mechanistic Elucidation
Cell Line-Based Assays for Specific Biological Processes
Derivatives of 6-methoxy-9H-pyrido[3,4-b]indole have shown broad-spectrum antiproliferative activity at nanomolar concentrations against cancers that are notoriously difficult to treat, including pancreatic, triple-negative breast, and melanoma cell lines nih.gov. A key mechanistic feature identified for this class of compounds is the strong and selective induction of cell cycle arrest at the G2/M phase nih.gov. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. Further mechanistic studies suggest that these compounds may function by interacting with targets like MDM2, which would disrupt its suppression of the p53 tumor suppressor protein nih.gov. The antiproliferative activity is significantly influenced by substituents at other positions, with a hydrophobic group at the C1 position often enhancing potency nih.gov.
| Cancer Type | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Breast Cancer | MDA-MB-468 | 80 |
| Colon Cancer | HCT116 | 130 |
| Melanoma | A375 | 130 |
| Pancreatic Cancer | MIA PaCa-2 | 200 |
Tissue or Organotypic Slice Culture Investigations
No studies utilizing tissue or organotypic slice cultures to specifically investigate the mechanisms of this compound have been identified in the reviewed literature.
Organotypic slice culture is an ex vivo technique that preserves the three-dimensional cytoarchitecture of a tissue, providing an intermediate model between in vitro cell culture and in vivo animal studies mdpi.comyoutube.com. This method, particularly with brain tissue, allows for the study of complex cellular interactions, neuronal networks, and the effects of compounds on specific brain regions in a controlled environment nih.govfrontiersin.orgnih.gov. This model has been successfully used to study neurodegeneration, beta-amyloid toxicity in Alzheimer's disease models, and angiogenesis nih.govfrontiersin.org. Given the known central nervous system activities of many β-carboline alkaloids, organotypic brain slice cultures represent a valuable, yet currently unexplored, platform for elucidating the neuropharmacological effects of this compound.
Preclinical Animal Models for Target Validation
Specific preclinical animal model studies for the target validation of this compound in areas like oncology (e.g., mouse xenograft models) have not been reported. However, the broader class of 9H-pyrido[3,4-b]indole derivatives has been evaluated in vivo for other therapeutic applications, notably for antifilarial activity.
Antifilarial Animal Models: Substituted 9H-pyrido[3,4-b]indoles have been investigated as potential macrofilaricidal agents. In these studies, derivatives were tested in rodent models infected with filarial parasites such as Acanthocheilonema viteae, Litomosoides carinii, and Brugia malayi nih.gov. These in vivo experiments demonstrated that certain structural modifications on the β-carboline scaffold can lead to significant adulticidal and microfilaricidal activity, establishing the potential of this chemical class for treating filarial infections nih.gov.
Antimalarial Animal Models: The β-carboline scaffold has also been identified as a promising lead for antimalarial drug discovery. Derivatives have been tested in mouse models of experimental cerebral malaria, where they have shown the ability to inhibit parasite growth nih.govnih.gov. These studies provide a strong rationale for the in vivo evaluation of novel β-carboline derivatives.
While in vivo data for 1-substituted-6-methoxy-pyrido[3,4-b]indoles in mouse xenograft models is not yet published, their potent and selective in vitro antiproliferative activity makes them strong candidates for such future preclinical validation nih.gov.
Computational and Theoretical Chemistry Applications to 4 Methoxy 9h Pyrido 3,4 B Indole Research
Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding Site Characterization
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique has been instrumental in understanding the interactions between 4-methoxy-9H-pyrido[3,4-b]indole derivatives and their biological targets.
For instance, in the context of anticancer research, docking studies have been performed on pyrido[3,4-b]indole derivatives with the MDM2 protein, a key negative regulator of the p53 tumor suppressor. nih.govresearchgate.net These studies revealed crucial binding interactions. The 6-methoxy group of a derivative was shown to form a hydrogen bond with the amino acid residue Tyr106 of MDM2. nih.govresearchgate.net Furthermore, hydrophobic interactions with Val93, Leu54, and Ile99, along with pi-pi stacking interactions with Tyr100 and His96, were identified as significant contributors to the binding affinity. nih.govresearchgate.net Notably, the presence of a hydrogen at the N9 position was found to be important for hydrogen bonding, as methylation at this position disrupted these key interactions. nih.govresearchgate.net
These detailed interaction analyses, derived from molecular docking, provide a structural basis for the observed biological activity and offer a rational approach for designing new analogs with improved binding and efficacy.
Quantum Chemical Studies: Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the application of these methods to the broader indole (B1671886) and azaindole families highlights their potential. mdpi.com
DFT calculations can be used to optimize the geometry of the molecule and to compute various electronic properties. mdpi.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and its ability to donate or accept electrons. Natural Bond Orbital (NBO) analysis can elucidate the nature of the chemical bonds and intramolecular interactions.
These quantum chemical calculations can also predict spectroscopic data, such as UV absorption spectra, which can be compared with experimental results to validate the computational models. mdpi.com Such studies on this compound would provide a deeper understanding of its intrinsic electronic characteristics that govern its interactions with biological systems.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics of Pyrido[3,4-b]indoles
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules and their binding kinetics with target proteins. These simulations can validate the binding modes predicted by molecular docking and provide insights into the stability of the ligand-protein complex over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly useful for predicting the activity of new, unsynthesized analogs.
Studies on pyrido[3,4-b]indole derivatives have successfully employed QSAR methods to develop predictive models for their anticancer activity. nih.govresearchgate.net For example, a study on new pyrido[b]indole derivatives utilized kernel-based partial least squares (KPLS) regression analysis with 2D chemical fingerprint descriptors to create successful QSAR models for their antiproliferative activity against various cancer cell lines, including colon and pancreatic cancer cells. nih.gov Another approach involved a 3D-QSAR study using a PHASE pharmacophore alignment, which yielded a four-point pharmacophore model. nih.gov
These models can help in identifying the key structural features that are either beneficial or detrimental to the biological activity, thereby guiding the lead optimization process for this class of compounds. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trdovepress.com This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify novel potential ligands. dergipark.org.trdovepress.com
For pyrido[3,4-b]indole derivatives, pharmacophore models have been developed based on their interactions with target proteins. For instance, a 3D-QSAR study on these compounds led to the development of a four-point pharmacophore model consisting of one hydrogen bond donor and three ring elements. nih.gov Such models encapsulate the key interaction points necessary for binding and can be instrumental in discovering new compounds with similar biological activity. dergipark.org.trdovepress.com
Virtual screening campaigns based on pharmacophore models have proven effective in identifying new lead compounds for various targets. frontiersin.org By filtering large databases of molecules against a validated pharmacophore for a this compound target, researchers can efficiently identify novel chemical scaffolds with a high probability of being active.
Biosynthetic Pathways and Natural Occurrence of Pyrido 3,4 B Indole Alkaloids Relevant to 4 Methoxy 9h Pyrido 3,4 B Indole
Identification of Natural Sources and Methoxy-Substituted β-Carboline Analogues
Pyrido[3,4-b]indole alkaloids are found across the plant and animal kingdoms and have even been identified in human tissues. nih.govnih.gov While specific documentation on the natural occurrence of 4-methoxy-9H-pyrido[3,4-b]indole is limited in scientific literature, numerous structurally similar methoxy-substituted β-carbolines have been isolated and characterized from various sources. These analogues provide critical insight into the types of natural environments where such compounds are synthesized.
Prominent examples include harmine (B1663883) and harmaline, which are abundant in the seeds of Syrian rue (Peganum harmala) and the Amazonian vine Banisteriopsis caapi. wikipedia.orgwikipedia.org These plants have a long history of use in traditional medicine. nih.gov Beyond the plant kingdom, methoxy-substituted β-carbolines have also been identified in animals. For instance, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC) has been found as a normal constituent in the retina of rabbits and pigs. The presence of these varied analogues across different biological kingdoms underscores the widespread and conserved nature of the biosynthetic pathways leading to the β-carboline core structure.
Table 1: Selected Methoxy-Substituted β-Carboline Analogues and Their Natural Sources
| Compound Name | Structure Description | Natural Source(s) |
|---|---|---|
| Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) | A β-carboline with a methoxy (B1213986) group at position 7 and a methyl group at position 1. | Peganum harmala, Banisteriopsis caapi, Passiflora species wikipedia.orgwikipedia.org |
| Harmaline (7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole) | A dihydro-β-carboline with a methoxy group at position 7 and a methyl group at position 1. | Peganum harmala, Banisteriopsis caapi wikipedia.org |
| 6-Methoxyharman (6-methoxy-1-methyl-9H-pyrido[3,4-b]indole) | A positional isomer of harmine with the methoxy group at position 6. | Identified as a synthetic analogue and derivative of natural products. nist.gov |
Enzymatic Mechanisms and Precursor Incorporation Studies in Biosynthesis
The biosynthesis of the pyrido[3,4-b]indole skeleton is a classic example of alkaloid formation, primarily involving a Pictet-Spengler reaction. nih.gov This core reaction condenses a tryptamine (B22526) derivative with an aldehyde or a keto acid to form a tetrahydro-β-carboline, which can be subsequently oxidized to the fully aromatic β-carboline.
Precursor Incorporation: The foundational precursor for all β-carboline alkaloids is the amino acid L-tryptophan . wikipedia.org Precursor incorporation studies, which use isotopically labeled compounds to trace metabolic pathways, have confirmed that L-tryptophan provides the indole (B1671886) ring and the two adjacent carbon atoms (C3 and C4) of the pyridine (B92270) ring.
Enzymatic Mechanisms: The biosynthetic pathway for harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) provides a well-studied model for understanding how methoxy-substituted β-carbolines are formed:
Decarboxylation: The pathway begins with the decarboxylation of L-tryptophan by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce tryptamine. wikipedia.org
Pictet-Spengler Reaction: Tryptamine then undergoes a Pictet-Spengler reaction with a carbonyl compound. In the case of harmine, this is pyruvic acid. This condensation and subsequent cyclization form 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. rsc.org
Decarboxylation and Oxidation: The resulting intermediate is decarboxylated and oxidized to form the aromatic β-carboline ring system.
Hydroxylation and Methylation: To introduce the methoxy group, the β-carboline ring undergoes hydroxylation, followed by O-methylation via a methyltransferase enzyme, which uses S-adenosyl methionine (SAM) as a methyl donor. The exact order of these final oxidation, hydroxylation, and methylation steps can vary. wikipedia.org
For more complex monoterpenoid indole alkaloids, the biosynthesis also starts with tryptophan and an iridoid monoterpene, secologanin. The key enzyme, strictosidine (B192452) synthase, catalyzes their condensation to form strictosidine, the universal precursor for this entire class of compounds. wikipedia.org While distinct from the simpler pathway for harmine, it highlights the central role of tryptophan in forming the indole alkaloid framework.
Genetic and Biotechnological Approaches for Production or Pathway Elucidation
Modern biotechnology offers powerful tools for investigating and manipulating the biosynthetic pathways of pyrido[3,4-b]indole alkaloids. These approaches are crucial for elucidating the specific genes and enzymes involved and for developing sustainable production platforms.
Plant Cell and Hairy Root Cultures: Plant cell and transformed hairy root cultures are widely used to produce and study secondary metabolites in a controlled environment. Hairy root cultures of Peganum harmala, established through transformation with Agrobacterium rhizogenes, have been successfully used to produce β-carboline alkaloids like harmine. researchgate.net These systems allow researchers to study the effects of elicitors and precursor feeding on alkaloid production, helping to unravel the regulatory aspects of the biosynthetic pathway.
Heterologous Expression and Gene Discovery: A powerful strategy for identifying biosynthetic genes is heterologous expression. This involves transferring candidate genes from the source organism into a host that is easy to manipulate, such as bacteria (E. coli, Streptomyces) or yeast.
A notable example is the elucidation of the biosynthetic gene cluster for kitasetaline, a bacterial β-carboline. nih.gov By expressing genes from Kitasatospora setae in a Streptomyces host, researchers identified three essential genes for forming the β-carboline core structure. nih.gov This approach not only confirms gene function but also opens the door to producing novel "unnatural" alkaloids. For instance, feeding fluorotryptophan to the engineered Streptomyces host resulted in the production of new fluorinated β-carboline derivatives. nih.gov Such techniques could theoretically be applied to produce this compound or other rare analogues by identifying and expressing the correct combination of biosynthetic genes, including a specific hydroxylase and an O-methyltransferase.
Advanced Analytical Methodologies for 4 Methoxy 9h Pyrido 3,4 B Indole and Its Metabolites in Research
High-Resolution Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis in Biological Studies
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a primary tool for the analysis of 4-methoxy-9H-pyrido[3,4-b]indole and its derivatives in biological samples. A specific and sensitive liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of related pyrido[b]indole anticancer agents, such as SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido(3,4-b)indole). nih.gov This method demonstrates high linearity, precision, and accuracy, with a low limit of quantification, making it suitable for pharmacokinetic studies in mouse plasma. nih.gov
The typical workflow involves a liquid-liquid extraction of the analyte from the biological matrix, followed by separation on a C18 column. nih.gov The use of multiple reaction-monitoring (MRM) mode in the mass spectrometer provides high selectivity and sensitivity for quantitative analysis. nih.gov For instance, the mass transition for SP-141 was identified as m/z 325.1 → 282.0. nih.gov Such methods are validated for stability under various conditions, including freeze-thaw cycles and different storage temperatures, ensuring the reliability of the pharmacokinetic data obtained. nih.gov
Table 1: LC-MS/MS Method Parameters for a Pyrido[b]indole Analog
| Parameter | Value |
| Compound | SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido(3,4-b)indole) |
| Technique | Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS) |
| Extraction | Liquid-liquid extraction |
| Column | Kinetex C18 (50×2.1mm, 2.6μm) |
| Mobile Phase | Water (0.1% formic acid) and acetonitrile (B52724) (0.1% formic acid) |
| Flow Rate | 0.4 mL/min |
| Detection Mode | Multiple Reaction-Monitoring (MRM) |
| Mass Transition | m/z 325.1 → 282.0 |
| Linearity Range | 0.648-162 ng/mL |
| Lower Limit of Quantification | 0.648 ng/mL |
This table summarizes the key parameters of a validated LC-MS/MS method for a related pyrido[b]indole compound, illustrating the typical analytical approach. nih.gov
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of Novel Derivatives and Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for the definitive structural elucidation of novel this compound derivatives and their metabolites. 1H and 13C NMR spectra provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of synthesized structures. nih.govmdpi.com For instance, in the characterization of new pyrido[3,4-b]indole derivatives, NMR is a standard technique. nih.gov
X-ray crystallography offers unambiguous determination of the three-dimensional atomic arrangement in a crystalline state. For example, the crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate was determined to be monoclinic, providing precise bond lengths and angles. researchgate.net This level of structural detail is crucial for understanding structure-activity relationships and for computational modeling studies, such as docking simulations with biological targets. researchgate.netnih.gov The crystal structure of another related compound, confirmed by single-crystal X-ray analysis, revealed a triclinic crystal system and provided insights into intermolecular interactions through Hirshfeld analysis. mdpi.com
Table 2: Crystallographic Data for a Pyrido[3,4-b]indole Derivative
| Parameter | Value |
| Compound | methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate |
| Formula | C19H14N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimensions | a = 11.3111(5) Å, b = 7.2906(3) Å, c = 18.0875(10) Å, β = 102.935(2)° |
| Volume | 1453.73(12) ų |
| Z | 4 |
This table presents key crystallographic data for a representative pyrido[3,4-b]indole derivative, highlighting the precise structural information obtained from X-ray diffraction analysis. researchgate.net
Spectroscopic Characterization (IR, UV-Vis, Fluorescence) for Molecular Probing and Mechanistic Studies
Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy are vital for the characterization and study of the molecular properties of this compound and its derivatives. nih.gov IR spectroscopy helps in identifying functional groups present in the molecule.
UV-Vis and fluorescence spectroscopy are particularly useful for investigating the photophysical properties of these compounds. nih.gov For example, studies on new 9H-pyrido[2,3-b]indoles have shown a positive solvatochromic effect, where the emission wavelength changes with the polarity of the solvent, indicating a change in the dipole moment upon excitation. nih.gov This property is valuable for developing fluorescent probes. Some derivatives exhibit a "turn-off" or "turn-off-on" fluorescence response to changes in pH, making them potential sensors for acidic environments. nih.gov The interaction of these compounds with biomolecules like DNA can also be monitored using fluorescence and UV-Vis absorption spectroscopy, which can reveal binding mechanisms. nih.gov
Table 3: Photophysical Properties of a Pyridoindole-based Fluorescent Probe
| Property | Observation |
| Solvatochromism | Positive solvatochromic effect with Stokes shifts up to 270 nm |
| Acidochromic Response | "Turn-off" response with a Stern-Volmer quenching constant of 1.6 × 10³ M⁻¹ for one derivative |
| pH Sensitivity | High sensitivity to local pH changes with a pKa of 5.5 for another derivative |
| DNA Interaction | Static quenching mechanism observed, suggesting groove binding to the DNA helix |
This table summarizes the key photophysical properties of a series of pyridoindole-based fluorescent probes, demonstrating their potential for sensing and imaging applications. nih.gov
Advanced Imaging Techniques for Intracellular Localization and Target Engagement Studies
Advanced imaging techniques are being explored to visualize the subcellular distribution of this compound derivatives and to study their engagement with specific cellular targets. The intrinsic fluorescence of some pyrido[3,4-b]indole derivatives makes them suitable for fluorescence microscopy-based imaging. nih.gov These fluorescent properties can be exploited to develop molecular probes for cellular imaging applications. nih.gov
Computational modeling, such as docking studies, can predict the binding of these compounds to specific proteins, like MDM2. nih.gov While direct imaging of target engagement at the molecular level in living cells is challenging, the downstream effects of such interactions, like changes in protein expression (e.g., p53 and p21), can be observed using techniques like Western blotting, providing indirect evidence of target engagement. nih.gov The development of pyrido[3,4-b]indoles as molecular tools could pave the way for more direct imaging of their interactions and mechanisms of action within cells. nih.gov
Future Research Directions and Emerging Opportunities Excluding Clinical Translation
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of 4-methoxy-9H-pyrido[3,4-b]indole Effects
To achieve a holistic understanding of the biological effects of this compound, future research should prioritize the integration of multi-omics data. This systems biology approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can simultaneously map the global changes induced by the compound within a biological system. For instance, studies on related β-carbolines have identified modulation of key signaling pathways, including those mediated by NF-κB, JNK, and STAT1. Transcriptomic analysis (e.g., RNA-seq) could reveal the full spectrum of gene expression changes modulated by the 4-methoxy isomer, while proteomics would identify downstream protein alterations and post-translational modifications. Metabolomic profiling could then connect these changes to functional cellular outcomes. By integrating these data layers, researchers can construct comprehensive network models to pinpoint novel mechanisms of action and identify predictive biomarkers of response, moving beyond a single-target-focused investigation.
Rational Design of Next-Generation Pyrido[3,4-b]indole Analogues with Enhanced Specificity
The pyrido[3,4-b]indole scaffold is a versatile template amenable to chemical modification for optimizing biological activity. researchgate.netbeilstein-journals.org Future research should focus on the rational design of next-generation analogues of this compound to enhance potency and target specificity. Structure-activity relationship (SAR) studies on related compounds provide a clear blueprint for this endeavor. nih.govnih.govresearchgate.net
Key insights from these studies demonstrate that substitutions at various positions on the β-carboline core significantly impact biological effects. For example, the introduction of a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 was found to confer potent, broad-spectrum anticancer activity. nih.govnih.govresearchgate.net Conversely, methylation at the N9 position has been shown to disrupt key hydrogen bond interactions with certain targets. nih.govresearchgate.net The specific position of the methoxy group itself is also critical, with 8-methoxy derivatives being explored as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org By systematically modifying the substituents at positions C1, C3, and N9 of the this compound core and using computational modeling, new analogues with fine-tuned properties can be developed.
Table 1: Structure-Activity Relationship (SAR) Insights from Methoxy-Pyrido[3,4-b]indole Analogues
| Position of Substitution | Modifying Group | Observed Effect on Activity | Reference |
|---|---|---|---|
| C1 | 1-Naphthyl | Enhanced antiproliferative activity in cancer cell lines. | nih.gov |
| C3 | Carbomethoxy | Enhanced antifilarial activity. | nih.gov |
| C6 | Methoxy (in combination with C1-Naphthyl) | Potent broad-spectrum anticancer activity. | nih.gov |
| C8 | Methoxy, Methyl, or Hydrogen | Modulated potency for CFTR channel activity. | acs.org |
| N9 | Methyl | Disrupted binding interactions with the MDM2 target. | researchgate.net |
Exploration of New Biological Targets and Pathways Modulated by Methoxy-Pyrido[3,4-b]indoles
While the pyrido[3,4-b]indole class is known to interact with several biological targets, a key opportunity exists to discover novel pathways specifically modulated by the 4-methoxy isomer. Research into related compounds has identified a range of targets, suggesting that this chemical scaffold possesses significant polypharmacology.
Initial computational modeling suggested that the pyrido[3,4-b]indole class could bind to Murine Double Minute 2 (MDM2), an important negative regulator of the p53 tumor suppressor. nih.govnih.gov This interaction presents a promising avenue for anticancer research. Other identified targets for this compound class include monoamine oxidase A (MAO-A), various serotonin (B10506) receptors, and kinases involved in cell proliferation and inflammation. wikipedia.org Future studies using techniques like thermal proteome profiling, chemical proteomics, and high-throughput screening against diverse target panels could uncover previously unknown binding partners and signaling pathways for this compound, differentiating its mechanism from that of its better-known isomers.
Table 2: Potential Biological Targets for Methoxy-Pyrido[3,4-b]indole Research
| Target/Pathway | Potential Biological Relevance | Compound Class Studied | Reference |
|---|---|---|---|
| MDM2 | Anticancer (p53 regulation) | Pyrido[3,4-b]indoles | nih.govnih.gov |
| Monoamine Oxidase A (MAO-A) | Neurotransmission, Mood | Harmine (B1663883) (7-methoxy isomer) | wikipedia.org |
| Serotonin 5-HT2A Receptor | Neurotransmission, Psychedelic effects | Harmine (7-methoxy isomer) | wikipedia.org |
| CFTR | Ion transport (Cystic Fibrosis) | 8-methoxy-tetrahydro-1H-pyrido[4,3-b]indoles | acs.org |
| Topoisomerase I | Anticancer (DNA replication) | β-carbolines | ontosight.ai |
| N-methyl-D-aspartate (NMDA) Receptors | Neurotransmission | Tetrahydro-9H-pyrido[3,4-b]indoles | nih.gov |
Synergistic Research Combinations of this compound with Other Research Compounds
Exploring synergistic combinations of this compound with other research compounds represents a promising frontier for enhancing biological effects and overcoming potential resistance mechanisms in preclinical models. The well-documented use of harmine and other harmala alkaloids as monoamine oxidase inhibitors (MAOIs) to enable the oral activity of dimethyltryptamine (DMT) in ayahuasca preparations is a classic example of synergistic interaction. wikipedia.orgwikipedia.org This principle can be extended to other research areas.
For example, given the demonstrated cell cycle arrest at the G2/M phase by some pyrido[3,4-b]indoles, combining the 4-methoxy isomer with research compounds that target other phases of the cell cycle could lead to enhanced antiproliferative effects in cancer cell models. nih.govresearchgate.net Similarly, if the compound is found to inhibit specific DNA repair pathways, it could be combined with DNA-damaging agents to potentiate their effects. Systematic screening of this compound against a library of known bioactive compounds in advanced in vitro models, such as PDOs, could rapidly identify novel and potent synergistic combinations for further investigation.
Q & A
Q. What are the established synthetic routes for 4-methoxy-9H-pyrido[3,4-b]indole, and how can reaction conditions be optimized for yield?
The compound can be synthesized via:
- Pictet-Spengler Condensation : Reacting 3-indoleacetaldehyde with tryptamine under acidic conditions yields tetrahydro derivatives, though with moderate yields (~16%) .
- Pd-Catalyzed Amidation/Cyclization : Palladium catalysts enable coupling of indole precursors with aryl halides, achieving higher regioselectivity. For example, Pd(OAc)₂ with ligands like XPhos facilitates cyclization to form pyridoindoles, as seen in related β-carboline syntheses .
- In(OTf)₃-Catalyzed Reactions : Indium triflate catalyzes the formation of β-carboline derivatives under mild conditions, improving functional group tolerance .
Optimization Tips : Adjust solvent polarity (e.g., DMF for Pd catalysis), temperature (80–120°C), and ligand-to-metal ratios to enhance yields.
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Key methods include:
- ¹H NMR : Methoxy groups resonate at δ 3.7–4.0 ppm, while aromatic protons appear as multiplets between δ 7.0–8.5 ppm. For example, 4-methyl analogs show distinct singlet peaks for methyl groups at δ 2.7–2.8 ppm .
- IR Spectroscopy : Stretching vibrations for C-O (methoxy) appear at ~1200–1250 cm⁻¹, and N-H (indole) at ~3400 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z = 212 for harmine derivatives) .
Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?
- Molecular Weight : 212.25 g/mol (for harmine analogs) .
- Melting Point : ~201°C (similar to unsubstituted β-carbolines) .
- Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (DMSO, DMF) .
Reactivity Implications : The methoxy group enhances electron density, increasing susceptibility to electrophilic substitution. Stability in acidic/basic conditions varies; avoid strong oxidizers to prevent decomposition .
Advanced Research Questions
Q. How do 4-methoxy-β-carbolines interact with DNA, and what methodologies are used to study these interactions?
- Fluorescence Quenching : DNA binding reduces fluorescence intensity of β-carbolines. For norharman, Scatchard analysis revealed dissociation constants (Kd) of ~10⁻⁵ M, suggesting intercalation or minor groove binding .
- UV-Vis Spectroscopy : Hypochromic shifts in absorption spectra (e.g., λmax ~340 nm) confirm π-π stacking with DNA bases .
- Circular Dichroism (CD) : Monitor conformational changes in DNA helicity upon ligand binding.
Q. What experimental approaches are used to investigate the neuropharmacological effects of this compound derivatives?
- In Vivo Models : Harmane (1-methyl-β-carboline) induces tremors in mice via cerebellar dysfunction. Dosage: 10–20 mg/kg IP; measure tremor amplitude using accelerometry .
- Receptor Binding Assays : Radiolabeled β-carbolines (e.g., ³H-harmine) compete with MAO-A inhibitors to quantify affinity .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation.
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts are effective?
- Minisci Reaction : Use chiral Brønsted acids (e.g., (R)-TRIP) with redox-active esters to install methoxy groups enantioselectively. Yields >70% and ee >90% have been reported for similar compounds .
- Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) reduces prochiral intermediates .
Q. How should researchers address discrepancies in reported mutagenicity data for β-carboline alkaloids like this compound?
- Assay Variability : Ames test results vary with S9 metabolic activation. Norharman shows weak mutagenicity alone but synergizes with aromatic amines .
- Dose-Response Analysis : Use quantitative structure-activity relationship (QSAR) models to correlate substituents (e.g., methoxy vs. methyl) with mutagenic potency.
- Control for Contaminants : HPLC-purify samples to exclude interfering pyrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
